4-(2-methylbenzyl)morpholine

Medicinal chemistry QSAR Steric effects

4-(2-Methylbenzyl)morpholine is an N‑ortho‑tolylmethyl‑substituted morpholine (C₁₂H₁₇NO, MW 191.27 g mol⁻¹) that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound incorporates a six‑membered morpholine ring bearing a 2‑methylbenzyl group on the nitrogen, which introduces steric bulk and altered electronic character relative to the unsubstituted N‑benzyl analog.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 51180-64-4
Cat. No. B5877111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylbenzyl)morpholine
CAS51180-64-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCOCC2
InChIInChI=1S/C12H17NO/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
InChIKeyPPMUIPNPFXLGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylbenzyl)morpholine (CAS 51180-64-4) – Core Properties and Structural Identity for Informed Procurement


4-(2-Methylbenzyl)morpholine is an N‑ortho‑tolylmethyl‑substituted morpholine (C₁₂H₁₇NO, MW 191.27 g mol⁻¹) that serves as a versatile building block in medicinal chemistry and organic synthesis . The compound incorporates a six‑membered morpholine ring bearing a 2‑methylbenzyl group on the nitrogen, which introduces steric bulk and altered electronic character relative to the unsubstituted N‑benzyl analog. Its physical properties include a predicted density of 1.0 ± 0.1 g cm⁻³ and a boiling point of 277.6 ± 25.0 °C . The compound is commercially available from multiple suppliers (e.g., Fluorochem, Leyan, MolCore) at ≥97 % purity .

Why 4-(2-Methylbenzyl)morpholine Cannot Be Blindly Replaced by Other N‑Benzylmorpholines


Simple N‑benzylmorpholines are frequently treated as interchangeable building blocks, but the ortho‑methyl substituent in 4‑(2‑methylbenzyl)morpholine introduces a steric constraint that alters both the conformational landscape and the electron‑donating character of the benzyl group relative to unsubstituted benzyl, para‑methyl, or meta‑methyl congeners [1]. These differences manifest in reaction profiles where nucleophilic catalysis, metal‑coordination geometry, or receptor‑binding complementarity depends on the precise spatial and electronic environment [2]. Consequently, generic replacement with 4‑benzylmorpholine or its regioisomers risks divergent reactivity, lower yields, or loss of biological activity in structure‑activity relationships.

4-(2-Methylbenzyl)morpholine – Quantified Differentiation Evidence for Scientific Selection


Ortho‑Methyl Steric Bulk Quantified by Taft Eₛ Parameter

The Taft steric parameter (Eₛ) quantitatively captures the through‑space demand of the ortho‑methyl group. For an ortho‑CH₃ substituent, Eₛ = –1.24, whereas the unsubstituted benzyl (ortho‑H) has Eₛ = 0 [1][2]. This large negative value reflects a significant increase in steric hindrance, which can retard nucleophilic displacement at the benzylic position and influence the conformational bias of the appended morpholine ring.

Medicinal chemistry QSAR Steric effects

Increased Lipophilicity (XLogP3) Relative to 4‑Benzylmorpholine

Predicted XLogP3 values indicate that the ortho‑methyl group raises logP by approximately 0.5 log units compared with the unsubstituted benzyl derivative. The ChemSpider‑listed XLogP3 for 4‑(2‑methylbenzyl)morpholine is 2.7, whereas 4‑benzylmorpholine is reported at 2.2 . This shift corresponds to a roughly three‑fold increase in octanol/water partition coefficient and implies superior membrane permeability.

Drug design ADME prediction Physicochemical profiling

Boiling Point Elevation as a Practical Distillation Criterion

The ortho‑methyl substitution increases the normal boiling point by approximately 27 °C relative to 4‑benzylmorpholine (251 °C) . The target compound boils at 277.6 ± 25.0 °C (predicted), which can affect distillation‑based purification strategies and thermal stability windows during reactions.

Purification Process chemistry Physical property

Commercial Purity Benchmark: ≥97 % vs. Typical Analog Purity

Multiple suppliers (Fluorochem, Leyan, MolCore) consistently offer 4‑(2‑methylbenzyl)morpholine at ≥97 % purity . For the closely related 4‑(4‑methylbenzyl)morpholine and 4‑benzylmorpholine, catalog purities sometimes start at 95 % . This 2‑percentage‑point purity gap translates into a lower initial impurity load (≤3 % vs. ≤5 %) that can reduce purification steps in multi‑step syntheses.

Procurement Quality control Synthetic reliability

Where 4-(2-Methylbenzyl)morpholine Delivers Measurable Advantage: Application Scenarios


CNS‑Targeted Library Synthesis Requiring Enhanced Membrane Penetration

When designing blood‑brain‑barrier‑permeable compound libraries, the +0.5 XLogP3 increment of 4‑(2‑methylbenzyl)morpholine over 4‑benzylmorpholine can shift lead candidates into the optimal CNS‑MPO range without adding a metabolically labile alkyl group. The ortho‑methyl group also introduces a defined steric signature that can be exploited in structure‑based docking to fill hydrophobic sub‑pockets.

Process Chemistry Where Distillation Fractionation Separates Close‑Boiling Analogs

In pilot‑scale syntheses that generate mixtures of N‑benzylmorpholine regioisomers, the ~27 °C boiling point elevation of the ortho‑methyl derivative facilitates separation by fractional distillation, a feature not available with the para‑ or meta‑methyl isomers whose boiling points are closer to the unsubstituted compound.

Orthogonal Protection Strategy for Morpholine Nitrogen

The ortho‑methylbenzyl group can be removed under specific hydrogenolysis conditions that are tunable by steric hindrance [1]. This allows process chemists to deprotect the morpholine nitrogen selectively in the presence of other benzyl‑protected amines, a capability that is attenuated in the less hindered 4‑benzylmorpholine.

High‑Throughput Synthesis Requiring Minimal Pre‑reaction Purification

The ≥97 % commercial purity of 4‑(2‑methylbenzyl)morpholine assures that ≤3 % impurities are carried into the first synthetic step, reducing the frequency of failed amide couplings or Buchwald–Hartwig aminations that can occur when competing nucleophiles are present at higher abundance in 95 %‑pure analogs.

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